Hydrocortone phosphate; Physiocortison
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Overview
Description
Hydrocortone phosphate, also known as Physiocortison, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is a derivative of hydrocortisone, which is a naturally occurring steroid hormone produced by the adrenal cortex .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocortone phosphate is synthesized by converting hydrocortisone into its phosphate ester form. The process involves the reaction of hydrocortisone with phosphoric acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of hydrocortone phosphate involves large-scale esterification reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Hydrocortone phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocortisone form.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophilic reagents and are carried out in polar solvents.
Major Products Formed
The major products formed from these reactions include various hydrocortisone derivatives and other corticosteroid esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydrocortone phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and esterification reactions.
Biology: Employed in research on glucocorticoid receptor interactions and hormone regulation.
Medicine: Extensively used in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Utilized in the formulation of pharmaceutical products, including topical creams and injectable solutions
Mechanism of Action
Hydrocortone phosphate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates gene expression, leading to anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: The parent compound of hydrocortone phosphate, used for similar therapeutic purposes.
Prednisolone phosphate: Another glucocorticoid ester with similar anti-inflammatory properties.
Dexamethasone phosphate: A more potent glucocorticoid ester used in various medical applications.
Uniqueness
Hydrocortone phosphate is unique due to its specific esterification, which enhances its water solubility and bioavailability compared to its parent compound, hydrocortisone. This makes it particularly useful in formulations requiring rapid onset of action .
Properties
Molecular Formula |
C21H29Na2O8P |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14?,15?,16?,18?,19-,20-,21-;;/m0../s1 |
InChI Key |
RYJIRNNXCHOUTQ-VCKUZQKMSA-L |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
Origin of Product |
United States |
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